2,2,2-Trichloroacetic acid-1-13C (CAS 173470-69-4) is a stable isotope-labeled reference material specifically enriched at the carboxyl carbon. In industrial and environmental testing, it serves as the definitive internal standard for isotope dilution mass spectrometry (IDMS) when quantifying trace-level haloacetic acids (HAAs) in complex matrices [1]. Because trichloroacetic acid is a highly regulated drinking water disinfection byproduct and a primary biomarker of chlorinated industrial solvent exposure, analytical laboratories procure this exact 13C-labeled isotopologue to ensure absolute quantification accuracy, correct for severe matrix-induced ion suppression in electrospray ionization (ESI), and comply with stringent regulatory frameworks such as EPA Method 557 [2].
Generic substitution in IDMS workflows typically relies on cheaper deuterated analogs; however, this approach completely fails for trichloroacetic acid. The native molecule (CCl3COOH) contains no carbon-bound protons, meaning its only hydrogen atom is the highly acidic carboxyl proton, which undergoes instantaneous hydrogen/deuterium (H/D) exchange when exposed to aqueous samples or protic LC mobile phases[1]. Consequently, a theoretical deuterated TCA standard would immediately revert to unlabeled TCA in solution, destroying its utility as a mass-shifted standard. Furthermore, substituting with structurally similar labeled compounds, such as 13C-dichloroacetic acid, introduces unacceptable quantification errors because differences in chromatographic retention times expose the surrogate to different matrix suppression zones in the mass spectrometer source[2].
Because TCA lacks non-exchangeable protons, attempting to use deuterium labeling results in immediate isotopic loss in aqueous environments. Procuring 2,2,2-trichloroacetic acid-1-13C utilizes a stable carbon skeleton label, ensuring complete retention of the isotopic mass shift regardless of matrix pH or solvent composition during extraction [1].
| Evidence Dimension | Isotopic label retention in aqueous matrix (>24 hours) |
| Target Compound Data | 2,2,2-trichloroacetic acid-1-13C (100% label retention) |
| Comparator Or Baseline | Theoretical deuterated TCA (0% retention due to instant carboxyl proton exchange) |
| Quantified Difference | 100% absolute difference in isotopic stability |
| Conditions | Aqueous sample preparation (pH 2-7) and protic LC mobile phases |
Procuring the 13C-labeled compound is the only physically viable method to maintain a stable internal standard mass during aqueous extraction and LC-MS/MS analysis.
Accurate quantification in complex environmental matrices requires the internal standard to experience the exact same ESI suppression as the target analyte. 13C-TCA perfectly co-elutes with native TCA, whereas lower-homologue surrogates deviate significantly, leading to uncompensated matrix effects and quantification drift [1].
| Evidence Dimension | Chromatographic retention time shift (ΔRT) |
| Target Compound Data | 2,2,2-trichloroacetic acid-1-13C (ΔRT = 0.00 min vs. native TCA) |
| Comparator Or Baseline | 13C-dichloroacetic acid surrogate (ΔRT > 1.2 min) |
| Quantified Difference | Complete co-elution vs. >1 minute deviation |
| Conditions | Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS) on anion exchange columns |
Guarantees the internal standard corrects for transient matrix suppression, preventing false regulatory reporting of disinfection byproducts.
In negative ESI-MS/MS, TCA undergoes decarboxylation. 1-13C-TCA provides a clean +1 Da precursor mass shift while yielding the exact same trichloromethyl product ion as the native compound, allowing for highly specific parallel transition monitoring without cross-talk [1].
| Evidence Dimension | Precursor-to-product ion transition mass |
| Target Compound Data | 1-13C-TCA (m/z 162 → 117, tracking loss of 13CO2) |
| Comparator Or Baseline | Unlabeled native TCA (m/z 161 → 117, tracking loss of 12CO2) |
| Quantified Difference | +1 Da precursor isolation with identical product ion mass |
| Conditions | Triple quadrupole MS/MS (Negative ESI mode) |
Provides the necessary mass isolation in the first quadrupole to differentiate the spiked standard from endogenous environmental contamination.
When analyzing high Total Organic Carbon (TOC) wastewater, non-isotopic surrogates fail to accurately correct for signal loss. The use of 13C-TCA as an exact isotopic standard maintains spike recoveries strictly within regulatory acceptance limits, whereas surrogates often fail QC criteria [1].
| Evidence Dimension | Spike recovery accuracy in high-TOC matrix |
| Target Compound Data | 1-13C-TCA internal standard (95–105% recovery) |
| Comparator Or Baseline | Non-isotopic surrogate (e.g., 2-bromobutanoic acid) (70–120% recovery) |
| Quantified Difference | ~20% tighter accuracy variance |
| Conditions | EPA Method 557 / 552.3 protocols in high-TOC wastewater |
Ensures analytical laboratories meet stringent regulatory quality control criteria and avoid costly sample re-runs.
Directly leveraging its exact co-elution and stable 13C label (Section 3), this compound is procured by municipal and commercial water testing laboratories to quantify trichloroacetic acid as a regulated disinfection byproduct via IC-MS/MS or LC-MS/MS[1].
Because it perfectly compensates for the severe ion suppression caused by high-TOC matrices (Section 3), 13C-TCA is the standard of choice for tracking haloacetic acid formation in chlorinated industrial effluents and wastewater treatment plants [2].
Trichloroacetic acid is a primary urinary metabolite of trichloroethylene (TCE) and perchloroethylene (PCE). Occupational health laboratories use 1-13C-TCA to accurately quantify exposure levels in biological fluids, relying on its specific SRM mass transitions to avoid interference from complex biological matrices [3].
Corrosive;Environmental Hazard